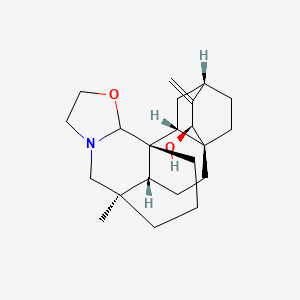
Atisine
Vue d'ensemble
Description
Atisine is an organic heterohexacyclic compound and a diterpene alkaloid isolated from Aconitum anthora . It is a non-toxic aconite and an important component for various herbal drug formulations . In solution, it is a 2:1 mixture of readily interconvertible epimers at position 20 .
Synthesis Analysis
The complete atisine biosynthetic pathway connects glycolysis, MVA/MEP, serine biosynthesis, and diterpene biosynthetic pathways . The transcript profiling revealed a phosphorylated pathway as a major contributor towards serine production . Quantification of steviol and comparative analysis of shortlisted genes between roots of high (0.37%) vs low (0.14%) atisine content accessions further confirmed the route of atisine biosynthesis .Molecular Structure Analysis
Atisine has a complex structure and stereochemistry . A stereospecific hydration of the exocyclic methylene group of a derivative of the alkaloid atisine has been observed . The product was used to degrade the alkaloid to a tetracyclic phenol .Chemical Reactions Analysis
The atisine biosynthetic pathway involves several chemical reactions. It connects glycolysis, MVA/MEP, serine biosynthesis, and diterpene biosynthetic pathways . The transcript profiling revealed a phosphorylated pathway as a major contributor towards serine production .Physical And Chemical Properties Analysis
Atisine has a molecular formula of C22H33NO2 . Its average mass is 343.503 Da and its mono-isotopic mass is 343.251129 Da .Applications De Recherche Scientifique
Molecular Aspects and Biosynthesis
- Atisine is a major chemical constituent of Aconitum heterophyllum , an important medicinal herb. A study revealed the biosynthesis and accumulation of aconite alkaloids, including atisine, primarily occur in the roots of the plant. The research involved the quantitative expression analysis of genes related to the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, highlighting their role in atisine biosynthesis (Malhotra et al., 2014).
Potential Medical Applications
- Anti-Leishmanial Properties : A study demonstrated that atisine-type diterpenoid alkaloids exhibit significant in vitro anti-proliferative effects against Leishmania infantum , suggesting potential as anti-leishmanial agents (González et al., 2005).
- Cerebroprotective Effects : Atisine-type diterpene alkaloid Z77 displayed pronounced cerebroprotective effects in a rat model of cerebral ischemia, suggesting its potential in treating brain ischemic conditions (Zyuz’kov et al., 2015).
- Antiplatelet Aggregation : Diterpene alkaloids with an atisine-type C(20)-skeleton from Spiraea japonica showed significant inhibitory effects on platelet-activating factor (PAF)-induced platelet aggregation, indicating potential use as antiplatelet agents (Li et al., 2002).
Chemical Properties and Structural Analysis
- The stereochemistry and structure of atisine have been a subject of extensive research, with studies focusing on its configurational isomers, basic strength, and reactions specific to its complex molecular structure (Dvornik & Edwards, 1964).
Synthesis and Chemical Reactions
- Research efforts have been made to synthesize atisine and its derivatives, exploring various chemical reactions and pathways, including intramolecular Michael reactions and oxidative dearomatization (Ihara et al., 1990).
Safety and Hazards
Atisine should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
The future directions of atisine research involve further investigation of the C20-DAs biosynthesis pathway . This study not only sheds light on diterpene synthase evolution in Aconitum but also provides a rich dataset of full-length transcriptomes, systemic metabolomes, and gene expression profiles .
Propriétés
IUPAC Name |
(1S,2R,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.24,7.01,10.02,7.013,17]docosan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19?,20-,21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVIBDAKHDJCNY-LHCLZMBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C6N(C2)CCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C6N(C2)CCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963611 | |
| Record name | Atisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthorine | |
CAS RN |
466-43-3 | |
| Record name | Atisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



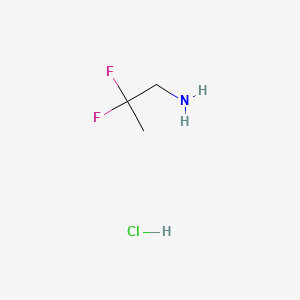

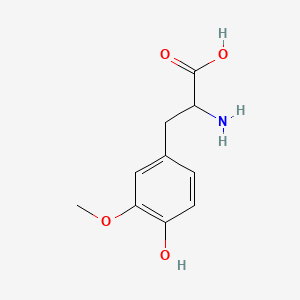

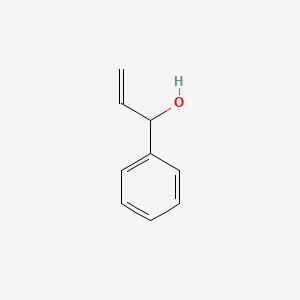
![(8S,9R,10S,11S,13S,14S,16R,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3415872.png)
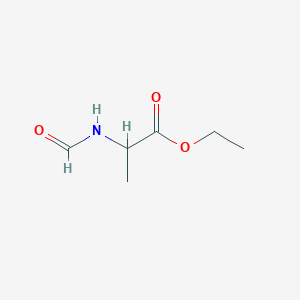
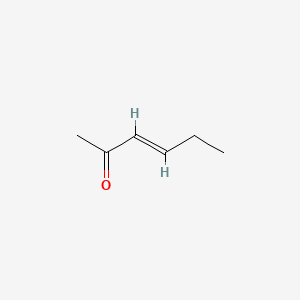

![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)
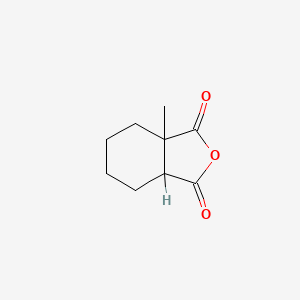
![5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B3415937.png)

